molecular formula C21H21N3O B3885994 1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone

1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone

Cat. No.: B3885994
M. Wt: 331.4 g/mol
InChI Key: QFDGWVPNUVHUKA-UHFFFAOYSA-N
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Description

1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone is a complex organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to a phenyl group with an ethanone substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then reacted with piperazine to form the quinolinyl-piperazine intermediate. This intermediate is subsequently coupled with a phenyl ethanone derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. Overall, the compound may exert its effects through the modulation of signaling pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone is unique due to the combination of its quinoline, piperazine, and phenyl ethanone moieties. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(4-quinolin-2-ylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-16(25)17-6-9-19(10-7-17)23-12-14-24(15-13-23)21-11-8-18-4-2-3-5-20(18)22-21/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDGWVPNUVHUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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